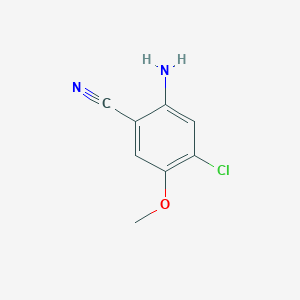

2-Amino-4-chloro-5-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

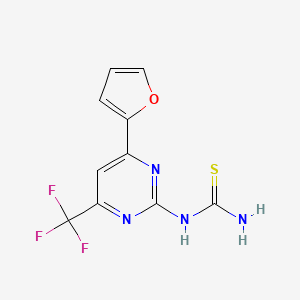

“2-Amino-4-chloro-5-methoxybenzonitrile” is a chemical compound with the molecular formula C8H7ClN2O . It has a molecular weight of 182.61 g/mol.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2O/c1-11-7-3-2-6 (5-9)8 (10)4-7/h2-4H,10H2,1H3 . This indicates the structural arrangement of atoms in the molecule and how they are bonded together.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 341.5±27.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is recommended to be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación

Green Corrosion Inhibitor

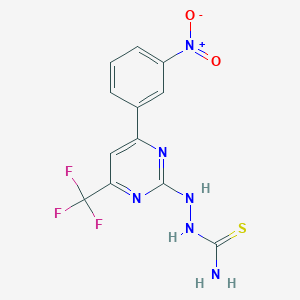

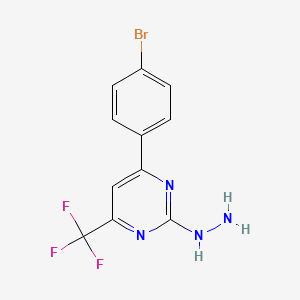

2-Amino-4-chloro-5-methoxybenzonitrile and its derivatives have been explored for their corrosion inhibition properties. In one study, derivatives of 2-aminobenzene-1,3-dicarbonitriles were synthesized and tested as corrosion inhibitors for mild steel in 1 M HCl. Among the synthesized compounds, one exhibited an inhibition efficiency of 97.83% at a concentration of 100 mg/L. The study used weight loss, electrochemical techniques, scanning electron microscopy (SEM), and dispersive X-ray spectroscopy (EDX) to demonstrate the presence of these compounds on the mild steel surface, revealing their potential as effective green corrosion inhibitors (Verma et al., 2015).

Synthesis of Gefitinib

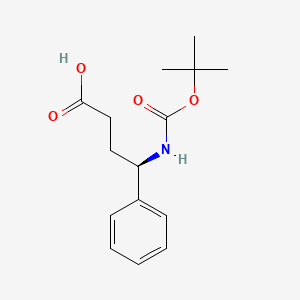

Another significant application involves the synthesis of Gefitinib, a medication used in cancer treatment. A compound closely related to this compound was used as an intermediate in the synthesis process. The method described the conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and the target compound via transfer hydrogenation catalyzed by Pd/C. This process demonstrates the compound's utility in the synthesis of complex pharmaceuticals (Jin et al., 2005).

Anti-tumor Activities

The compound has also been used in the development of new anti-tumor agents. Novel 4-aminoquinazoline derivatives were synthesized using a precursor that shares structural similarities with this compound. Preliminary bioassay tests indicated that these derivatives had activities against Bcap-37 cell proliferation, highlighting the compound's role in the development of new anticancer drugs (Li, 2015).

Thermodynamic Properties

Research has also focused on the thermodynamic properties of this compound derivatives. The solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound with structural similarities, was studied in various organic solvents at different temperatures. The solubility data were correlated using several models to understand the solvation and dissolution processes better, providing valuable insights for pharmaceutical formulation and chemical processing (Yao et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-4-chloro-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTVRFOJMZURLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B6592150.png)

![N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592173.png)

![Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B6592180.png)

![N-Methyl-N-[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B6592185.png)

![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592192.png)

![Methyl 3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B6592204.png)

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)

![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)

![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)